1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been identified as a potential allosteric modulator of the CB1 receptor. [] Allosteric modulators bind to a site distinct from the orthosteric (primary) binding site of a receptor. Upon binding, they can modify the receptor's conformation, thereby altering its affinity for orthosteric ligands and influencing its downstream signaling properties. []
Research on similar pyrimidinyl biphenylurea derivatives reveals that they can positively modulate the binding of the CB1 orthosteric agonist CP55,940 while antagonizing G-protein coupling activity. [] This suggests that 1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea might exert its effects by enhancing the binding of certain ligands to CB1 while simultaneously inhibiting or modifying the typical signaling pathways activated through G-protein coupling.
1-(3-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been investigated for its potential as a novel allosteric modulator of the CB1 receptor. []
CB1 receptors are involved in a wide array of physiological processes, including appetite regulation, mood, pain perception, and memory. [] The development of selective CB1 allosteric modulators holds therapeutic promise for various conditions, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: